Dioxacarb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKQRNRRDYRQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041886 | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-21-2 | |
| Record name | Dioxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6988-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxacarb [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxacarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698BEK3133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Dioxacarb S Biological Action
Elucidation of Acetylcholinesterase (AChE) Inhibition by Dioxacarb
This compound functions as a cholinesterase or acetylcholinesterase (AChE) inhibitor nih.govherts.ac.ukontosight.ai. Acetylcholinesterase is an enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid nih.govwikipedia.org. Acetylcholine is a neurotransmitter released at nerve and muscle junctions, playing a vital role in transmitting nerve impulses and allowing muscles or organs to relax after stimulation nih.govyoutube.com. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapses nih.govyoutube.com. This sustained presence of acetylcholine results in continuous stimulation of acetylcholine receptors, causing uncontrolled firing of nerve impulses and subsequent disruption of the nervous system youtube.com.
Molecular Interactions and Active Site Carbamoylation
The inhibitory action of this compound, typical of carbamate (B1207046) pesticides, involves the carbamoylation of the active site of acetylcholinesterase nih.govnih.govfederalregister.govscielo.br. Carbamates form unstable complexes with cholinesterases by transferring a carbamate group to the hydroxyl group of the serine residue located within the enzyme's active site nih.govfederalregister.govscielo.br. This carbamoylation effectively occupies the esteratic site of the enzyme, thereby preventing the binding and subsequent hydrolysis of acetylcholine wikipedia.orgyoutube.com. The coupling of the enzyme-inhibitor complex before carbamoylation is crucial for effective anticholinesterase activity scielo.br.
Reversibility of Enzyme Inhibition
A key characteristic of this compound's interaction with AChE is the reversibility of the enzyme inhibition nih.govscielo.brnih.govmdpi.comresearchgate.netinchem.orgdntb.gov.uawho.intnih.govresearchgate.netfrontiersin.org. Unlike organophosphate insecticides, the carbamoylation of AChE by this compound results in a relatively weak and unstable complex scielo.brinchem.org. This carbamoyl-serine complex undergoes moderately rapid spontaneous hydrolysis by water, leading to the decarbamoylation of the enzyme and restoration of its activity scielo.brresearchgate.netnih.gov. The half-life of this carbamoyl-serine complex varies depending on the specific carbamate, but the regeneration of AChE is generally rapid compared to the dephosphorylation process seen with organophosphates scielo.brinchem.orgwho.intresearchgate.net.
Comparative Analysis of this compound's Mechanism with Other Carbamate and Organophosphate Insecticides
This compound, as a carbamate insecticide, shares a fundamental mechanism of action with other carbamates and organophosphate insecticides in their ability to inhibit acetylcholinesterase nih.govnih.govscielo.brresearchgate.netnih.govresearchgate.netepa.govcabidigitallibrary.org. However, crucial differences exist in the nature and reversibility of this inhibition.
Both carbamates and organophosphates interfere with the hydrolysis of acetylcholine by AChE, leading to an accumulation of the neurotransmitter and subsequent overstimulation of nerve impulses nih.govnih.govyoutube.comresearchgate.netnih.govepa.govcabidigitallibrary.org. This overstimulation disrupts normal nervous system function in insects, resulting in their demise youtube.com.
The primary distinction lies in the type of chemical modification and the stability of the enzyme-inhibitor complex:
Carbamates (e.g., this compound): Inhibit AChE through a process called carbamoylation, where a carbamate group is transferred to the enzyme's active site nih.govscielo.brresearchgate.netnih.gov. This inhibition is reversible, meaning the enzyme can spontaneously reactivate relatively quickly through decarbamoylation nih.govscielo.brresearchgate.netinchem.orgwho.intnih.govresearchgate.net.
Organophosphates: Inhibit AChE through phosphorylation of the active site wikipedia.orgscielo.brresearchgate.netnih.govepa.gov. This phosphorylation typically leads to irreversible inhibition, or "quasi-irreversible" inhibition, due to slow spontaneous dephosphorylation and a process known as "aging" wikipedia.orgscielo.brnih.govresearchgate.net. The regeneration of AChE after organophosphate inhibition is significantly slower than with carbamates scielo.brinchem.orgwho.int.
The comparative characteristics are summarized in the table below:
| Feature | Carbamate Insecticides (e.g., this compound) | Organophosphate Insecticides |
| Mechanism of Inhibition | Carbamoylation of AChE active site nih.govscielo.brresearchgate.net | Phosphorylation of AChE active site wikipedia.orgscielo.brresearchgate.net |
| Reversibility of Inhibition | Reversible nih.govscielo.brresearchgate.netinchem.orgnih.gov | Irreversible or quasi-irreversible wikipedia.orgscielo.brnih.govresearchgate.net |
| Enzyme Reactivation | Relatively rapid spontaneous decarbamoylation scielo.brinchem.orgwho.int | Slow spontaneous dephosphorylation; "aging" effect wikipedia.orgscielo.br |
| Effect on Acetylcholine | Accumulation in synapses nih.govyoutube.comnih.gov | Accumulation in synapses wikipedia.orgyoutube.comnih.gov |
Systemic and Contact Action Profiles of this compound
This compound exhibits both systemic and contact action profiles, which contribute to its effectiveness as an insecticide.
Systemic Action: Systemic insecticides are absorbed by plants and then transported throughout their tissues, making the entire plant toxic to insects that feed on it xerces.org. This compound is noted for its systemic mode of action herts.ac.ukstudiotipaldo.com. This means that once applied, it can be taken up by the plant's vascular system and distributed to various parts, including leaves, stems, and roots, providing protection against internal feeders or pests that consume plant sap xerces.org.
Contact Action: In addition to its systemic properties, this compound also acts by direct contact and stomach action herts.ac.ukcabidigitallibrary.org. This means that insects can be affected either by coming into direct physical contact with the insecticide residue on treated surfaces or by ingesting the compound xerces.orgapvma.gov.au. The contact and stomach action of this compound is characterized by rapid knockdown of pests herts.ac.uk.
Advanced Toxicological Investigations of Dioxacarb
In Vitro Cytotoxicity Assessments of Dioxacarb
In vitro cytotoxicity assessments of this compound have revealed its capacity to induce dose-dependent effects on cellular viability and proliferation in various test systems.
Effects on Human Peripheral Blood Lymphocytes
Investigations into the effects of this compound on human peripheral blood lymphocytes (HPBLs) involved treating cells with concentrations of 62.5, 125, 250, and 500 ppm over 24 and 48-hour periods. The results indicated that this compound exhibited cytotoxic effects, particularly at higher concentrations. A significant reduction in the mitotic index (MI%) was observed at 125, 250, and 500 ppm in both 24-hour and 48-hour treatment durations. For instance, the 500 ppm concentration led to MI% values of 3.42% after 24 hours and 3.30% after 48 hours, which were comparable to those of the positive control, suggesting considerable cytotoxicity nih.gov. Furthermore, this compound increased the percentage of abnormal cells, notably at 250 and 500 ppm concentrations nih.govresearchgate.netnih.gov.
Table 1: Effects of this compound on Mitotic Index and Abnormal Cell Percentage in Human Peripheral Blood Lymphocytes
| Concentration (ppm) | Treatment Time (h) | Mitotic Index (MI%) | Abnormal Cell (%) |
| 62.5 | 24 | No significant effect | - |
| 62.5 | 48 | No significant effect | - |
| 125 | 24 | Decreased | - |
| 125 | 48 | Decreased | - |
| 250 | 24 | Decreased | Increased |
| 250 | 48 | Decreased | Increased |
| 500 | 24 | 3.42 | Increased |
| 500 | 48 | 3.30 | Increased |
| Negative Control | 24 | Normal | Normal |
| Positive Control | 24 | Low | High |
Note: Data for "Abnormal Cell (%)" and specific MI% for lower concentrations were not precisely quantified in the snippets but indicated as increased/decreased or no significant effect nih.gov.
Impact on Allium Root Meristematic Cells
The Allium cepa test system was employed to evaluate the cytotoxic impact of this compound on root meristematic cells. Concentrations used for this assessment included 25 ppm (EC50/2), 50 ppm (EC50), and 100 ppm (EC50 x 2). This compound was found to induce a dose-dependent inhibition of both the mitotic index (MI) and root growth in the meristematic cells nih.govresearchgate.netnih.gov. The observed mitotic inhibition was significantly more pronounced than that induced by the positive control, highlighting the high cytotoxicity of this compound towards Allium cepa root tips nih.govnih.gov. Specifically, a 50 ppm concentration of this compound led to approximately a 50% reduction in root length when compared to the negative control group nih.govresearchgate.net.
Table 2: Effects of this compound on Mitotic Index and Root Growth in Allium cepa Root Meristematic Cells
| Concentration (ppm) | Mitotic Index (MI) | Root Growth Inhibition |
| 25 | Dose-dependent inhibition | Dose-dependent inhibition |
| 50 | Dose-dependent inhibition | Dose-dependent inhibition (approx. 50% reduction in root length) nih.govresearchgate.net |
| 100 | Dose-dependent inhibition | Dose-dependent inhibition |
| Negative Control | Normal | Normal |
| Positive Control | Significantly lower | - |
Mitotic Index Perturbations and Abnormal Cell Morphology Induced by this compound
This compound consistently caused a dose-dependent decrease in the mitotic index across both human peripheral blood lymphocytes and Allium cepa root meristematic cells nih.govresearchgate.netnih.gov. In human lymphocytes, concentrations of 125, 250, and 500 ppm significantly reduced the MI%, with the highest concentration showing considerable cytotoxic effects nih.gov. Concurrently, an increase in the percentage of abnormal cells was noted at 250 and 500 ppm nih.gov.
In Allium cepa root tips, all tested concentrations of this compound led to a decrease in the mitotic index compared to the negative control, with MI% values consistently lower than those observed for the positive control nih.gov. This compound also altered the distribution of mitotic phases nih.gov. Investigations into chromosomal aberrations in cells treated with this compound identified various types of abnormalities, including chromatid breaks, chromosome breaks, fragments, sister unions, dicentric chromosomes, chromatid exchanges, and polyploidies, although no translocations were detected nih.govresearchgate.net. General abnormal cell morphologies observed in Allium cepa due to cytotoxic agents, which are relevant to such studies, include chromosome stickiness, disturbed spindle, anaphase and telophase bridges, chromosome fragments, laggard chromosomes, and c-mitosis bioline.org.brresearchgate.netresearchgate.netnepjol.infoacademicjournals.org.
Genotoxicity Studies of this compound
Genotoxicity studies are crucial for evaluating a compound's potential to cause damage to genetic material.
Chromosomal Aberrations Analysis
In studies examining chromosomal aberrations (CAs) in human peripheral blood lymphocytes, this compound was tested at concentrations of 62.5, 125, 250, and 500 ppm. The results indicated that this compound did not significantly increase the frequency of chromosomal aberrations when compared to the negative control nih.govresearchgate.netnih.gov. This finding suggests that this compound was not identified as genotoxic in this specific chromosomal aberration assay nih.govnih.gov. The types of aberrations analyzed included chromatid breaks, chromosome breaks, fragments, sister unions, dicentric chromosomes, chromatid exchanges, and polyploidies, with no translocations being observed at any concentration nih.govresearchgate.net.
Mutagenicity Testing via Ames/Salmonella/Microsome System
A previous study investigated the mutagenic potential of this compound using the Ames test, also known as the Salmonella/microsome test system nih.govresearchgate.netresearchgate.net. This widely accepted bacterial assay employs specific Salmonella typhimurium strains (TA100 and TA98) to detect gene mutations researchgate.netresearchgate.netbibliotekanauki.pl. This compound was tested at concentrations of 100, 10, 1, 0.1, and 0.01 µ g/plate . The study found no evidence of mutagenic activity for this compound in either the Salmonella typhimurium TA100 or TA98 strains, both in the presence and absence of metabolic activation (S9) nih.govresearchgate.netresearchgate.netyok.gov.tr.
Molecular and Cellular Mechanisms of this compound-Induced Toxicity
This compound, like other carbamate (B1207046) pesticides, exerts its toxic effects through various molecular and cellular pathways, including the induction of oxidative stress, disruption of membrane integrity, and activation of cell death programs such as apoptosis and necrosis. nih.govresearchgate.netresearchgate.net
Oxidative Stress Induction
Pesticides, including carbamates like this compound, are known to induce oxidative stress within biological systems. researchgate.netnih.govshen-lab.orgscispace.comnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cellular antioxidant defense mechanisms designed to neutralize them. scispace.comnih.gov An increase in ROS can lead to the oxidation of crucial cellular components, including lipids, proteins, and DNA, thereby compromising cellular function and integrity. nih.gov Studies indicate that this compound can contribute to this oxidative imbalance. shen-lab.org
Lipid Peroxidation and Membrane Integrity Disturbances
A significant consequence of oxidative stress induced by carbamates, including this compound, is lipid peroxidation. researchgate.net This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found abundantly in cell membranes. nih.govnih.gov When free radicals attack PUFAs, they initiate a chain reaction that results in the formation of unstable lipid peroxides and by-products such as malondialdehyde (MDA). nih.govnih.gov This damage to cell membranes leads to increased permeability and loss of membrane integrity, which can severely disrupt normal cellular functioning and affect biophysical parameters like membrane fluidity, permeability, and cellular signaling. nih.govnih.gov
Apoptosis and Necrosis Pathways
This compound and other carbamates have been shown to induce programmed cell death pathways, specifically apoptosis and necrosis. researchgate.net Investigations into the cytotoxic effects of this compound on human peripheral blood lymphocytes and Allium root meristematic cells revealed a significant number of cells undergoing apoptosis and exhibiting nuclear abnormalities consistent with cell death processes. nih.govresearchgate.netresearchgate.net this compound demonstrated a dose-dependent cytotoxic effect, notably reducing the mitotic index and increasing the percentage of abnormal cells, particularly at concentrations of 250 and 500 ppm. nih.govresearchgate.net For instance, the mitotic index at 500 ppm this compound was observed to be considerably cytotoxic to human lymphocytes, with values of 3.42% for 24 hours and 3.30% for 48 hours, indicating a strong inhibitory effect on cell division. nih.gov The oxidative stress induced by pesticides can also activate mitochondrial-induced apoptosis pathways, further contributing to cellular demise. scispace.comnih.gov Apoptosis, a well-established programmed cell death mechanism, is often triggered by excessive oxidative stress and mitochondrial damage. nih.gov Necrosis represents another form of cell death that can be initiated by toxic agents like this compound. nih.gov
This compound Interactions with Carrier Proteins and Acute Toxicity Prediction Models
Understanding the interaction of xenobiotics like this compound with carrier proteins is crucial for predicting their acute toxicity and developing more accurate toxicological models. A novel approach, the Carrier Protein Binding Information-Toxicity Relationship (CPBITR) method, has been established to predict acute drug toxicity by analyzing binding information with human serum albumin (HSA). researchgate.netresearchgate.netnih.govnih.gov this compound, along with other carbamate pesticides such as Bendiocarb (B1667985) and Butocarboxim, has been utilized in studies to expand the training dataset for this predictive model. researchgate.netresearchgate.netnih.gov
Multispectral Methods for Binding Mode Characterization
Multispectral methods, encompassing various spectroscopic techniques, are employed to characterize the binding interactions between carbamate pesticides, including this compound, and carrier proteins like HSA. researchgate.netresearchgate.netnih.govnih.gov These methods provide detailed insights into the molecular-level interactions, helping to elucidate how this compound binds to and potentially alters the conformation of these proteins. This information is integral to understanding the initial steps of a compound's distribution and potential toxicological cascade within the body.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used in conjunction with multispectral methods to predict the binding modes of small molecules, such as this compound, with target proteins like HSA. researchgate.netresearchgate.netnih.govnih.govnih.gov These simulations help to visualize and analyze the specific sites and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between this compound and the carrier protein. By combining experimental spectroscopic data with computational docking, researchers can establish a clearer relationship between the binding characteristics of this compound with HSA and its acute toxicity. researchgate.netresearchgate.netnih.govnih.gov The insights gained from these studies have been instrumental in developing and optimizing predictive models, such as the Back-propagation Artificial Neural Network model, for forecasting the acute toxicity of carbamate pesticides. researchgate.netresearchgate.netnih.govnih.gov
Environmental Dynamics and Ecotoxicological Implications of Dioxacarb
Environmental Fate and Dissipation Pathways of Dioxacarb
The environmental fate of this compound is influenced by its physicochemical properties and interactions within various environmental compartments. As a carbamate (B1207046), its dissipation is primarily driven by hydrolysis and microbial degradation epa.govnih.govwho.int.
Terrestrial Field Dissipation Studies and Factors Influencing Dissipation
This compound is characterized as not persistent in soils herts.ac.uk. Field dissipation studies for pesticides, in general, aim to quantify the routes and rates of an active ingredient's dissipation and its major transformation products under representative actual use conditions epa.govepa.gov. Key factors influencing pesticide dissipation in terrestrial environments include soil characteristics (e.g., texture, organic matter, pH), climatic conditions (temperature, precipitation, solar exposure), agricultural management practices, crop influence, and the pesticide's formulation epa.govepa.gov.
For this compound specifically, its soil half-life (DT₅₀) is reported as 2 days, indicating rapid dissipation in soil orst.edu.
Table 1: this compound Terrestrial Dissipation Properties
| Property | Value | Unit | Source |
| Soil Half-Life (DT₅₀) | 2 | Days | orst.edu |
| KOC | 6000 | (organic carbon adsorption coefficient) | orst.edu |
| Mobility Class (RMF) | V (Mobile) | (Relative Mobility Factor 4.33) | epa.govepa.govoecd.org |
Transformation Products and Environmental Distribution
While specific named transformation products of this compound are not detailed in the available sources, carbamates generally undergo enzymatic hydrolysis as a primary degradation step, with subsequent metabolism in soil-plant systems epa.govwho.int. In mammals, carbamates are hydrolyzed enzymatically by the liver, and their degradation products are excreted via the kidneys and liver nih.gov. Photodecomposition of this compound in aqueous and methanoic solutions has also been observed apvma.gov.au.
This compound's environmental distribution is influenced by its high water solubility and low volatility herts.ac.uk. It can reach soil and plants following application who.int.
Leaching Potential and Groundwater Contamination Risk Assessment
The leaching potential of this compound presents some conflicting information in the available data. This compound is highly soluble in water herts.ac.uk. Based on its physicochemical properties, it is stated as "not expected to leach to groundwater" herts.ac.uk. However, other sources classify this compound as "V mobile" (mobile) with a Relative Mobility Factor (RMF) of 4.33, indicating a tendency for movement through soil epa.govepa.govoecd.org. Furthermore, it is flagged with a "High alert: Drainflow: Very mobile" herts.ac.uk.
Ecotoxicological Effects of this compound on Non-Target Organisms
Ecotoxicological data specifically for this compound are noted as scarce herts.ac.uk. However, general trends for carbamate insecticides provide some insight into potential effects on non-target organisms.
Aquatic Ecotoxicity Research
This compound is considered moderately toxic to fish herts.ac.uk. An acute 96-hour LC₅₀ for Oncorhynchus mykiss (Rainbow trout) has been reported as 2.7 mg/L herts.ac.uk. While specific data for this compound on other aquatic organisms like invertebrates, aquatic plants, or algae are not detailed in the provided sources herts.ac.uk, carbamate insecticides, as a class, can be highly toxic to aquatic invertebrates, particularly crustaceans and insect larvae researchgate.net. Amphibians, mollusks, oligochaetes, higher plants, and algae are generally less sensitive to carbamates researchgate.net.
Table 2: this compound Aquatic Ecotoxicity Data
| Organism Type | Test Type | Endpoint | Value | Unit | Source |
| Fish | Acute | 96-hr LC₅₀ | 2.7 | mg/L | herts.ac.uk |
| Fish | Species | Oncorhynchus mykiss (Rainbow trout) | N/A | N/A | herts.ac.uk |
Terrestrial Ecotoxicity Research
This compound is moderately toxic to birds herts.ac.uk. An acute oral LD₅₀ for birds is reported as 115 mg/kg lilab-ecust.cnresearchgate.net.
For other terrestrial non-target organisms, specific data for this compound are limited herts.ac.uk. However, carbamates are known to be toxic to earthworms and other soil organisms who.int. They can cause a significant reduction in earthworm populations, although numbers may return to normal due to the rapid breakdown of these compounds who.int. Carbamate insecticides are also generally highly toxic to Hymenoptera, such as bees, necessitating precautions to avoid exposure to foraging bees or parasitic wasps who.intnih.gov.
Table 3: this compound Terrestrial Ecotoxicity Data
| Organism Type | Test Type | Endpoint | Value | Unit | Source |
| Birds | Acute Oral | LD₅₀ | 115 | mg/kg | lilab-ecust.cnresearchgate.net |
Impact on Soil Microorganisms and Enzyme Activities
This compound is not considered persistent in soils. uni.lu While specific detailed studies on the direct impact of this compound on soil microorganisms and enzyme activities are scarce in the available literature, insights can be drawn from broader research on carbamate pesticides. Soil microorganisms possess the capacity to metabolize carbamates, and over time, these microbial communities can adapt to facilitate their degradation. herts.ac.ukmade-in-china.com However, the application of carbamates, particularly at high dose levels, can negatively affect the soil microflora, potentially leading to alterations that may impact soil productivity. made-in-china.com
Studies on Earthworm Health and Genotoxicity
Carbamate insecticides, including this compound, are recognized for their toxicity to earthworms and other soil-dwelling organisms. made-in-china.com While a significant reduction in earthworm populations may occur following the application of carbamates to soil, their numbers often tend to recover due to the relatively rapid breakdown of these compounds. made-in-china.com
Specific acute (14-day LC50) and chronic (NOEC for reproduction) data for this compound on earthworms are reported as "no data found" in some assessments. uni.lu However, this compound is broadly classified as having an earthworm toxicity of less than 10 mg/kg, indicating a high level of toxicity to these organisms. Research on other carbamates, such as methiocarb, has shown that they can inhibit acetylcholinesterase (AChE) in earthworms, with low-toxicity carbamates like this compound demonstrating strong inhibition in the haemolymph but weaker inhibition in foot tissues. This suggests a neurotoxic mechanism of action in earthworms.
Effects on Avian Species
This compound is classified as moderately toxic to birds. uni.lu Available data indicates an acute oral median lethal dose (LD50) for this compound in birds of 115.00 mg/kg. Another classification places its acute bird LD50 within the range of 100-2000 mg/kg.
As carbamate insecticides, this compound, like other compounds in its class, acts as a cholinesterase inhibitor. Inhibition of cholinesterase is a significant cause of poisoning and mortality in avian species. The heightened toxicity observed with some carbamates in birds, when compared to mammals, is often attributed to the lower activity of avian metabolic enzymes responsible for detoxification. While one study, primarily focused on carbaryl (B1668338), noted that this compound residues did not alter the female/male ratio in F1 broods and showed only a marginal increase in egg production, this finding pertains to reproductive effects of residues rather than acute toxicity.
The following table summarizes the acute oral toxicity of this compound in birds:
| Species/Group | Acute Oral LD50 (mg/kg) | Toxicity Classification |
| Birds (general) | 115.00 | Moderately toxic uni.lu |
| Birds (general) | 100-2000 (range) | Moderate |
Combined Environmental Stressors and "Cocktail Effects" with this compound
The concept of "cocktail effects" in environmental toxicology refers to the phenomenon where exposure to a mixture of multiple chemical compounds, even at concentrations that are individually considered safe or permissible, can lead to exacerbated or synergistic toxic effects on organisms and ecosystems. This is a significant concern because current regulatory frameworks often assess individual substances in isolation, potentially overlooking the complex interactions and cumulative impacts that occur in real-world environmental exposures. Reports highlight that a substantial proportion of food products contain residues of several different pesticides, underscoring the widespread nature of such combined exposures.
While the general principle of "cocktail effects" and the challenges posed by combined environmental stressors are well-documented for pesticides as a class, specific research detailing "cocktail effects" involving this compound in combination with other environmental stressors or chemical compounds was not found in the provided search results. Therefore, the understanding of this compound's role in such complex interactions relies on the broader knowledge of carbamate toxicology and the recognized implications of mixed pesticide exposures.
Dioxacarb Metabolism and Biodegradation Pathways
Advanced Approaches for Elucidating Dioxacarb Degradation
Elucidating the precise degradation pathways of complex xenobiotics like this compound necessitates advanced analytical and biological techniques. These approaches provide detailed insights into the transformation processes, the microorganisms involved, and the enzymatic mechanisms at play. For carbamate (B1207046) pesticides, various techniques, including chromatography (thin layer, GC, HPLC) and mass spectrometry (MS), are employed to identify degradation intermediates herts.ac.uk. The ability of microbial strains to utilize these intermediates as sole carbon sources can also be assessed herts.ac.uk.
Whole-Cell Respiration Studies
Whole-cell respiration studies serve as a fundamental tool for unraveling the steps involved in the degradation of carbamate pesticides, including this compound herts.ac.uk. These studies meticulously examine the oxygen uptake by microbial cells when exposed to the target compound and its suspected intermediates herts.ac.uk. By monitoring changes in oxygen consumption, researchers can infer the metabolic activity and identify specific stages where oxygenases or other enzymes requiring oxygen are active in the degradation pathway herts.ac.uk. This method provides direct evidence of a microorganism's capacity to metabolize the compound and can help pinpoint key enzymatic reactions.
In the context of carbamate degradation, studies have shown that the reactivity of various carbamates towards hydroxyl radicals, a key oxidative species in some degradation processes, varies. This compound exhibits a high reactivity, comparable to Carbaryl (B1668338), indicating its susceptibility to oxidative attack in certain advanced oxidation processes.
Table 1: Relative Hydroxyl Radical Reaction Rates of Selected Carbamate Insecticides
| Carbamate Insecticide | Relative Reactivity Towards Hydroxyl Radicals |
| This compound | High (≈ Carbaryl) |
| Carbaryl | High (≈ this compound) |
| Fenobucarb | Moderate |
| Promecarb | Moderate |
| Bendiocarb (B1667985) | Low |
| Carbofuran (B1668357) | Lowest |
Note: This table illustrates the relative reactivity based on competitive degradation studies using membrane anodic Fenton treatment.
"Omics" Technologies (Genomics, Metagenomics, Transcriptomics, Proteomics, Metabolomics)
The advent of "omics" technologies has revolutionized the understanding of biodegradation processes by providing comprehensive insights at the molecular level. These integrated approaches allow for a broad perspective on the genomic, metabolic, proteomic, and transcriptomic aspects of cellular metabolism and degradation herts.ac.uk.
Genomics: This involves the sequencing and analysis of the entire genetic material of an organism or community. In biodegradation studies, genomic analysis helps identify putative genes encoding enzymes involved in the degradation of compounds like this compound herts.ac.uk. For microorganisms capable of degrading pesticides, genomics can reveal the presence of specific degradation genes and pathways, often grouped in operons.
Metagenomics: By analyzing the collective genetic material from environmental samples, metagenomics allows for the study of microbial communities involved in biodegradation without the need for cultivation. This approach can uncover novel degradation pathways and enzymes from uncultured microorganisms relevant to this compound's environmental fate.
Transcriptomics: This technology examines the expression levels of all RNA molecules, particularly messenger RNA (mRNA), under specific conditions. Transcriptomic studies can identify which genes are actively transcribed in response to the presence of this compound, indicating the metabolic machinery being mobilized for its degradation.
Proteomics: Focusing on the entire set of proteins expressed by an organism or community, proteomics helps identify the enzymes directly responsible for this compound's transformation. Monitoring enzyme activity in cell-free extracts and whole cells can further aid in identifying pathway enzymes herts.ac.uk.
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites within a biological sample. Metabolomics is crucial for identifying the intermediate products formed during this compound degradation, thus mapping out the complete metabolic pathway. Techniques like isotope dilution liquid chromatography coupled with mass spectrometry are increasingly applied for determining pesticide metabolites.
The synchronized application of these "omics" approaches helps scrutinize complex metabolic pathways and molecular changes in response to pesticide stress, aiding in the development of new theory-based methodologies for pollution mitigation.
Metabolic Engineering and Bioremediation Strategies
Metabolic engineering and bioremediation strategies offer promising and eco-friendly alternatives for the treatment of environmental contaminants like this compound uni.lu. Bioremediation, primarily driven by microbial activities, aims to eliminate, degrade, detoxify, and immobilize hazardous wastes and pollutants uni.lu.
Metabolic Engineering: This approach involves optimizing the genetic machinery of microorganisms to enhance their biodegradative capabilities. It provides insights into creating new degradation pathways or expanding existing ones to encompass novel substrates by assembling catabolic modules from different origins within the same microbial cell. Recombinant DNA technology and gene editing tools, including the CRISPR-Cas system, are explored for constructing metabolically engineered microbial strains capable of degrading complex pollutants. For instance, surface display systems, where degradation enzymes are functionally displayed on cell surfaces, can promote the activity and stability of these enzymes for pesticide degradation.
Bioremediation Strategies: Microbial technology is considered a potential and eco-friendly tool for the dissipation of carbamate insecticides from contaminated environments uni.lu. Various bacterial and fungal species have been identified and characterized for their ability to degrade a broad range of carbamates in soil and water environments uni.lu. These microorganisms can adapt to xenobiotics, forming strains that effectively reduce ecotoxicological load. The first step in the metabolic degradation of carbamates in soil is often hydrolysis, with subsequent products further metabolized in the soil-plant system uni.lu. The integration of metabolic engineering with systems biology aids in overcoming potential pitfalls by using databases, bioinformatics, and computational tools for predicting thermodynamic feasibility, compound toxicity, and designing vectors for enhanced degradation.
The development of such engineered biological agents holds significant potential for large-scale environmental bioremediation, addressing pollution problems that were previously considered intractable.
Insecticide Resistance Mechanisms to Dioxacarb and Carbamates
Molecular Basis of Resistance Development
The development of insecticide resistance at the molecular level involves specific genetic changes that reduce the insecticide's efficacy nih.govcapes.gov.br.
Target-site resistance occurs when the insecticide's specific binding site within the insect is modified, making it less receptive to the chemical frontiersin.orgpjoes.com. For carbamates like dioxacarb, the primary target is acetylcholinesterase (AChE), an enzyme vital for hydrolyzing cholinergic neurotransmitters and terminating nerve impulses herts.ac.ukfrontiersin.org. Mutations in the gene encoding AChE (e.g., ace-1 gene) can lead to an insensitive AChE enzyme, reducing the insecticide's ability to bind and inhibit it frontiersin.orgunibas.chnih.govpjoes.comwho.int.
Specific point mutations in the vicinity of the AChE active site have been identified as a molecular basis for resistance to organophosphorus and carbamate (B1207046) insecticides nih.govcapes.gov.br. For instance, certain mutations like G262V in Musca domestica (house fly) confer strong resistance to carbamates by altering the AChE enzyme pjoes.com. Similarly, the N485I mutation in the ace-1 gene has been associated with bendiocarb (B1667985) resistance in Anopheles funestus, a major African malaria vector, and its duplication can further enhance survival researchgate.netscience.gov.
Metabolic resistance involves the insect's ability to detoxify insecticides into less toxic or non-toxic forms through enhanced enzymatic activity mdpi.comfrontiersin.org. This is a major and widely studied mechanism of resistance frontiersin.org. Three primary enzyme systems are involved in this detoxification process: cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) mdpi.comnih.govfrontiersin.orgfrontiersin.orgcambridge.org. Increased activity of these enzymes, often due to gene amplification, overexpression, or mutations in coding or promoter regions, leads to increased insecticide metabolism mdpi.comfrontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net.
Cytochrome P450 monooxygenases (P450s) are a crucial enzyme system in insecticide detoxification, playing a central role in metabolizing a wide range of xenobiotics, including insecticides mdpi.comfrontiersin.orgresearchgate.net. Elevated P450 activity is a key mechanism inducing insect resistance mdpi.comresearchgate.net.
Specific P450 genes have been implicated in resistance to carbamates and other insecticide classes:
CYP6AA1 : In Anopheles funestus, CYP6AA1 has been found to mediate the metabolism of pyrethroids and this compound mdpi.com. It is also overexpressed in pyrethroid-resistant Anopheles gambiae nih.gov.
CYP6Z1 : Overexpression of CYP6Z1 is associated with cross-resistance against pyrethroids and carbamates mdpi.com. This enzyme has been shown to metabolize bendiocarb (a carbamate) and pyrethroids in Anopheles funestus researchgate.net. It can also metabolize carbaryl (B1668338) in Anopheles gambiae plos.org.
CYP6P3 : Overexpression of CYP6P3 in Anopheles gambiae has been shown to be responsible for cross-resistance to pyrethroids and carbamates mdpi.com. Recombinant CYP6P3 can metabolize bendiocarb in vitro plos.org. This enzyme can produce resistance to both pyrethroids and, to a lesser extent, bendiocarb in Drosophila melanogaster plos.org.
The overexpression of P450 genes is a common finding in insecticide-resistant insect populations, with P450 gene expression levels often being 1.73-fold higher in resistant strains compared to susceptible ones frontiersin.org.
Esterases (Carboxylesterases, CarE) and Glutathione S-Transferases (GSTs) are also significant detoxification enzymes contributing to metabolic resistance nih.govfrontiersin.orgfrontiersin.orgcambridge.org.
Esterases : These enzymes can degrade insecticides by hydrolyzing ester bonds pjoes.comnih.gov. Overproduction of esterases, often due to gene amplification or upregulation, confers resistance to various insecticide classes, including organophosphates, carbamates, and pyrethroids pjoes.comnih.gov. For example, enhanced carboxylesterase activity contributes to isoprocarb (B1672275) and cyhalothrin (B162358) resistance in Rhopalosiphum padi nih.gov. The overexpression of esterase genes can be 3.46-fold higher in resistant strains frontiersin.org.
Glutathione S-Transferases (GSTs) : GSTs are involved in detoxifying xenobiotics by conjugating glutathione to electrophilic compounds, making them more water-soluble and easier to excrete cambridge.orgmdpi.com. Increased GST activity has been linked to resistance against various insecticides, including organophosphates and pyrethroids frontiersin.orgmdpi.comfao.org. The expression level of GST genes can be 1.97-fold higher in resistant strains frontiersin.org.
The increased activity of these enzymes, including AChE, CarE, and GST, has been reported in insects exposed to insecticides, providing evidence for their role in resistance development mdpi.com.
Metabolic Resistance: Enhanced Detoxification Enzyme Expression
Cross-Resistance Patterns of this compound with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, even those to which the insect has not been directly exposed unibas.chnih.gov. This often happens among insecticides sharing the same mode of action or when a broad-spectrum metabolic detoxification mechanism is involved unibas.chirac-online.org.
For carbamates like this compound, cross-resistance patterns are frequently observed:
Organophosphates : Both carbamates and organophosphates target acetylcholinesterase, and mutations in the ace-1 gene can confer cross-resistance between these two classes frontiersin.orgunibas.chnih.gov. Studies on Aedes aegypti have shown that oxidase enzymes play a significant role in carbamate resistance, while esterases are important for organophosphate resistance nih.gov.
Pyrethroids : Metabolic resistance, particularly involving cytochrome P450s, can lead to cross-resistance between carbamates and pyrethroids mdpi.comresearchgate.netplos.org. For instance, CYP6Z1 in Anopheles funestus can metabolize both bendiocarb (a carbamate) and pyrethroids researchgate.net. Similarly, CYP6P3 can cause resistance to both pyrethroids and bendiocarb plos.org.
Other Insecticide Classes : Cross-resistance patterns can extend to other insecticide classes depending on the specific detoxification enzymes involved. For example, some P450s like CYP6M2 can cause resistance to three distinct insecticide classes: carbamates, pyrethroids, and DDT plos.org. In Nilaparvata lugens, an acetamiprid-resistant strain showed cross-resistance to several neonicotinoids (thiamethoxam, nitenpyram, imidacloprid, cycloxaprid, dinotefuran, sulfoxaflor, clothianidin) and the carbamate isoprocarb nih.gov.
The presence of cross-resistance highlights the challenge in insecticide resistance management, as switching to another insecticide class might not be effective if the underlying resistance mechanism confers broad-spectrum protection unibas.ch.
Strategies for Resistance Management Relevant to this compound
Effective insecticide resistance management (IRM) aims to prevent or delay the evolution of resistance and, if resistance has already emerged, to regain susceptibility in pest populations irac-online.org. Given the mechanisms of resistance to this compound and carbamates, several strategies are relevant:
Rotation or Alternation of Insecticides with Different Modes of Action (MoA) : This is a cornerstone of IRM. Instead of repeatedly using insecticides from the same MoA group, growers should alternate or sequence products from different MoA groups irac-online.orgirac-online.orgslideshare.net. For carbamates (IRAC MoA Group 1A), this means rotating with insecticides that have different target sites or detoxification pathways, to minimize selection pressure on a single resistance mechanism irac-online.orgirac-online.org.
Mixtures of Insecticides : Using mixtures of insecticides with different MoAs can also help manage resistance, especially if the resistance mechanisms to the components are distinct irac-online.org.
Integrated Pest Management (IPM) : IRM is a key component of a broader IPM strategy. IPM emphasizes a holistic approach to pest control, incorporating various methods such as biological control (e.g., encouraging natural enemies), cultural practices (e.g., crop rotation), and monitoring pest populations to determine treatment thresholds slideshare.netahdb.org.uk. This reduces reliance on chemical insecticides and slows down resistance development ahdb.org.uk.
Judicious Use of Insecticides : Applying insecticides at the full label rate and ensuring proper spray coverage are important ahdb.org.uk. Underdosing can select for resistant individuals, while overdosing can accelerate resistance development ahdb.org.uk.
Monitoring Resistance : Regular monitoring of pest populations for susceptibility to this compound and other insecticides is crucial to detect resistance early and adjust management strategies accordingly ahdb.org.uk. Biochemical assays can help identify the presence and levels of detoxification enzyme activities or target-site mutations who.intnih.gov.
Development of New Insecticides/Technologies : While not a direct management strategy for existing compounds, the continuous development of new insecticides with novel modes of action or technologies like RNAi can provide future tools to combat resistance mdpi.comslideshare.net.
Synergists : In some cases, synergists like piperonyl butoxide (PBO) can be used to overcome metabolic resistance by inhibiting detoxification enzymes (e.g., P450s) mdpi.comnih.govplos.org. PBO has been shown to restore susceptibility to pyrethroids and carbamates by blocking metabolizing enzymes nih.govplos.org.
These strategies, when implemented comprehensively, can help maintain the efficacy of insecticides like this compound and prolong their useful life in pest control programs.
Alternation and Rotation of Insecticides with Diverse Modes of Action
A cornerstone of insecticide resistance management (IRM) is the strategic alternation and rotation of insecticides possessing diverse modes of action (MoA) herts.ac.ukherts.ac.ukherts.ac.ukmassbank.euuni.lu. This approach aims to minimize the selection pressure exerted by any single insecticide or class of insecticides, thereby delaying or preventing the evolution of resistance in pest populations herts.ac.ukuni.lu.
Insecticides are categorized into MoA groups based on their target site and mechanism of action within the insect herts.ac.uk. This compound, as a carbamate, belongs to IRAC Group 1A, which comprises Acetylcholinesterase (AChE) inhibitors herts.ac.uk. A critical consideration in resistance management is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to other compounds within the same MoA group, and sometimes even across different groups if the underlying resistance mechanism is broad-spectrum (e.g., certain metabolic enzymes) cdutcm.edu.cnuni.lu.
For carbamates like this compound, resistance can arise from target-site insensitivity, specifically through mutations in the acetylcholinesterase gene (e.g., ACE-1 mutation), which reduces the binding affinity of the insecticide wikipedia.orgcdutcm.edu.cnwikipedia.org. This type of target-site resistance often leads to cross-resistance between organophosphates and carbamates, as both classes target AChE cdutcm.edu.cnwikipedia.org. Metabolic resistance, mediated by enzymes such as esterases, oxidases (cytochrome P450 monooxygenases), and glutathione S-transferases, is another significant mechanism contributing to carbamate resistance wikipedia.orgherts.ac.ukuni.luwikipedia.org. Overexpression of these enzymes can detoxify insecticides before they reach their target site uni.luwikipedia.org. For instance, increased activity of non-specific esterase and oxidase enzymes has been implicated in carbamate resistance in Aedes aegypti populations herts.ac.uk. Similarly, specific cytochrome P450 enzymes, such as CYP6AA1 and CYP6Z1, have been linked to the metabolism of this compound and cross-resistance to pyrethroids and carbamates in Anopheles funestus and Anopheles gambiae.
To effectively manage resistance, it is recommended to avoid consecutive applications of insecticides from the same MoA group within and between growing seasons herts.ac.ukherts.ac.uk. Instead, growers should rotate between registered insecticides that have different MoA groups herts.ac.uk. Spray windows or blocks, defined by crop development stages and pest biology, can also guide the strategic application of insecticides to minimize selection pressure herts.ac.ukmassbank.eu.
Synergist Application and RNAi-Based Technologies
Beyond rotation, the application of synergists and the emergence of RNA interference (RNAi)-based technologies offer promising avenues for combating insecticide resistance, particularly to compounds like this compound and other carbamates.
Synergist Application: Synergists are chemical compounds that, while often non-toxic themselves at applied dosages, enhance the efficacy of insecticides when used in combination. Their primary mode of action involves inhibiting the metabolic enzymes within insects that would otherwise detoxify insecticide molecules. This inhibition can restore the susceptibility of resistant insect populations to the insecticide.
A widely recognized synergist is piperonyl butoxide (PBO), which acts as a mixed-function oxidase inhibitor herts.ac.uk. Research has demonstrated the utility of synergists in overcoming metabolic resistance. For example, PBO has been used to investigate and overcome resistance mediated by elevated mixed-function oxidase enzyme levels. In the context of carbamate resistance, synergists can counteract metabolic detoxification pathways involving polysubstrate monooxygenases and other enzyme systems. Studies have shown that the use of synergists can reveal the significant role of oxidase enzymes in carbamate resistance, as observed in Aedes aegypti herts.ac.uk. The involvement of specific P450 enzymes in mediating resistance to this compound and other carbamates further highlights the potential of P450 inhibitors as synergists.
Synergists also serve as invaluable research tools, aiding in the elucidation of specific resistance mechanisms by selectively inhibiting particular metabolic pathways.
RNAi-Based Technologies: RNA interference (RNAi) is a naturally occurring gene-silencing mechanism that has been harnessed for novel insect pest control strategies. This technology involves the introduction of double-stranded RNA (dsRNA) into an insect, which is then processed into small interfering RNAs (siRNAs). These siRNAs subsequently guide the RNA-induced silencing complex (RISC) to target and degrade homologous messenger RNA (mRNA), thereby preventing the translation of specific genes.
Analytical Methodologies for Dioxacarb Detection and Quantification
Sample Preparation Techniques for Dioxacarb Residue Analysis
Sample preparation is a critical initial step in pesticide residue analysis, aiming to isolate target analytes from complex matrices while minimizing interferences. Common methods include solid-phase extraction (SPE), solid-phase microextraction (SPME), gel permeation chromatography (GPC), and the widely adopted QuEChERS method. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method has become a prevalent choice for multi-residue pesticide analysis due to its simplicity, speed, and cost-effectiveness. nih.govbgb-analytik.comhpst.czwaters.com This method typically involves two main steps: extraction and dispersive solid-phase extraction (dSPE) cleanup. bgb-analytik.comhpst.cz
For this compound, specifically, research has indicated that the original un-buffered QuEChERS method yields satisfactory results for its determination in vegetables, unlike acetate-buffered versions which may be less suitable for this compound but effective for other carbamates. nih.gov
The extraction phase generally uses acetonitrile (B52724) as the solvent, which is compatible with subsequent liquid chromatography-mass spectrometry (LC-MS) analysis. hpst.czperkinelmer.com Salts such as anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are commonly added for phase separation and to enhance extraction efficiency. nih.govhpst.czthermofisher.com For cleanup, primary secondary amine (PSA) and octadecylsilane (B103800) (C18) sorbents are frequently employed to remove co-extractives like sugars, fatty acids, and organic acids. nih.govbgb-analytik.comnih.gov
Table 1: Key Parameters and Performance of QuEChERS for Carbamate (B1207046) Pesticides (including this compound) in Vegetables
| Parameter | Value/Range | Reference |
| Sample Type | Vegetables (tomato, green bean, shallot, broccoli, ginger, carrot) | nih.gov |
| Extraction Solvent | Acetonitrile | hpst.cznih.govthermofisher.com |
| Extraction Salts | Anhydrous MgSO₄, NaCl (un-buffered) | hpst.cznih.gov |
| Cleanup Sorbents | C18 and PSA combination | nih.gov |
| Recovery at 10-100 µg/kg | 58.4% to 126% | nih.gov |
| Relative Standard Deviation (RSD) | 3.3% to 26% | nih.gov |
| Limits of Quantification (LOQ) | 0.2-10 µg/kg (for most carbamates, including this compound) | nih.gov |
Optimization of the QuEChERS method involves characterizing the sample matrix (e.g., water, sugar, fat, pigment content) to select appropriate sorbents for effective cleanup without excessive analyte loss. bgb-analytik.com
Disposable Pipette Extraction (DPX) is a rapid and efficient solid-phase extraction (SPE) technique that offers advantages in terms of speed and automation. lcms.czsrainstruments.comric-technologies.com DPX utilizes pipette tips containing loosely packed sorbent material. The extraction process involves drawing the sample into the tip, where turbulent air mixing ensures optimal contact between the sample and the sorbent, leading to highly efficient extraction. lcms.czsrainstruments.comric-technologies.com
DPX can be automated using systems like the GERSTEL MultiPurpose Sampler (MPS), which can be interfaced directly with LC-MS/MS systems. srainstruments.comric-technologies.comsciex.jplaballiance.com.my This automation streamlines the sample preparation workflow, particularly for cleaning up QuEChERS extracts, thereby improving laboratory productivity for multi-residue pesticide analysis. sciex.jplaballiance.com.my For many applications, including pesticides in fruits and vegetables, DPX can eliminate the need for time-consuming conditioning steps and solvent evaporation, as elution often requires only a small amount of solvent. ric-technologies.com this compound has been successfully detected using automated DPX-QuEChERS LC-MS/MS methods in food matrices. sciex.jp
Chromatographic and Spectrometric Approaches
The determinative step in this compound analysis typically relies on highly sensitive and selective chromatographic and spectrometric techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice for pesticide residue analysis. perkinelmer.comperkinelmer.com
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for the analysis of thermally labile pesticides like this compound without the need for derivatization. perkinelmer.comresearchgate.netnih.govmdpi.com This technique allows for the simultaneous analysis of a wide range of pesticides, often hundreds, in a single run. waters.comperkinelmer.comthermofisher.comperkinelmer.com
For this compound, LC-MS/MS methods have been developed and validated for its determination in various food matrices, including vegetables and wheat grain. nih.govthermofisher.commn-net.comthermofisher.com The method involves optimizing LC conditions (e.g., column, mobile phase, flow rate, temperature) and MS parameters (e.g., ionization mode, capillary voltage, desolvation temperature). thermofisher.commdpi.comacs.org
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
| LC System | UHPLC (e.g., Vanquish Flex Binary UHPLC) | perkinelmer.comthermofisher.com |
| Column | Reverse phase (e.g., Waters BEH C18, Hypersil GOLD) | researchgate.netmdpi.comacs.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | thermofisher.commdpi.comacs.org |
| Precursor Ion (m/z) | 224.1 | thermofisher.comeurl-pesticides.eu |
| Retention Time (min) | ~3.39 - 4.11 | thermofisher.comeurl-pesticides.eu |
The sensitivity and selectivity of LC-MS/MS enable the identification and quantification of pesticide residues at trace levels, meeting regulatory Maximum Residue Limits (MRLs). sciex.jpthermofisher.com
In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis due to its high specificity and sensitivity. perkinelmer.comnih.govproteomics.com.ausciex.com In MRM mode, a specific precursor ion of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then one or more characteristic fragment (product) ions are detected in the third quadrupole (Q3). nih.govproteomics.com.au For this compound, common MRM transitions have been optimized. thermofisher.comeurl-pesticides.eu
Table 3: this compound MRM Transitions and Collision Energies
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Reference |
| 224.1 | 123.1 | 16 | 167.1 | 8 | eurl-pesticides.eu |
| 224.1 | 123 | 21 | 167 | 11 | thermofisher.com |
Beyond quantification, confirmation of positive detections is crucial. Enhanced Product Ion (EPI) scan mode, available on systems like the QTRAP, complements MRM by providing high-sensitivity full-scan MS/MS spectra. researchgate.netnih.govmdpi.comsciex.comsciex.com In EPI mode, precursor ions are selected and fragmented, and the resulting fragment ions are captured in a linear ion trap (LIT) and then scanned out. sciex.comsciex.com This provides rich structural information, allowing for spectral matching with libraries to confirm the presence of carbamate pesticide residues, including this compound, especially in doubtful cases. researchgate.netnih.govmdpi.com The combination of MRM for quantification and EPI for confirmation maximizes information from a single run. mdpi.com
High-Resolution Mass Spectrometry (HRMS), particularly using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, offers significant advantages in pesticide residue analysis. acs.orgsciex.comresearchgate.netresearchgate.nethpst.czrsc.org HRMS provides accurate mass measurements and isotopic patterns, which are invaluable for confirming chemical compositions and identifying suspicious or unknown peaks. acs.orgresearchgate.nethpst.czresearchgate.net
For this compound analysis, HRMS can differentiate analytes with similar masses, reducing false positives and enhancing the confidence of identification. researchgate.nethpst.cz LC-HRMS workflows, such as those employing targeted MRMHR (Multiple Reaction Monitoring High Resolution) acquisition, allow for sensitive and selective quantitative MRM data collection concurrently with full-scan MS/MS data for spectral matching and confirmation. sciex.com This approach is particularly useful for comprehensive screening of a large number of pesticides in complex food matrices. acs.orgsciex.com
Table 4: this compound Detection in Blank Matrices by LC-HRMS
| Ranking | Pesticide | Number of Detects (among 10 blank matrices) | Reference |
| 8 | This compound | 45 | acs.org |
Note: This table indicates the frequency of detection of this compound, even at background levels, in various blank produce samples, highlighting its presence and the need for sensitive detection methods. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Micro-Electron Capture Detector (GC-μECD)
Gas Chromatography (GC) coupled with various detectors is a widely utilized technique for the analysis of non-polar and semi-polar pesticides core.ac.uk. While High-Performance Liquid Chromatography (HPLC) is generally preferred for carbamates due to their thermal lability and potential decomposition in the heated injection port of GC instruments, GC-based methods, particularly GC-Mass Spectrometry (GC-MS/MS), are still employed in multi-residue pesticide screening core.ac.ukusgs.gov.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) GC-MS/MS systems offer enhanced sensitivity and selectivity, making them highly effective for pesticide multiresidue analysis, especially when dealing with complex matrices and coeluting interferences hpst.cz. This technique allows for the simultaneous identification and quantification of a broad spectrum of GC-amenable analytes, irrespective of their elemental composition hpst.cz. This compound is included in lists of pesticides that can be detected and quantified using GC-MS/MS methods core.ac.ukthermofisher.comgcms.cz. Sample preparation often involves methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which efficiently extracts multiple pesticides from various food matrices core.ac.ukhpst.czthermofisher.com. This approach typically uses acetonitrile (ACN) as the extraction solvent, followed by cleanup steps to remove matrix interferences hpst.cz.
Gas Chromatography-Micro-Electron Capture Detector (GC-μECD) The micro-electron capture detector (μECD) is a conventional and widely available GC detector, particularly known for its selectivity towards halogenated compounds mdpi.comsilcotek.comscioninstruments.com. It has been employed in multi-residue pesticide screening phenomenex.com. While GC-μECD can provide good detection for certain insecticides, such as indoxacarb (B177179) (another insecticide), its performance in terms of recovery and meeting regulatory acceptance criteria can be influenced by matrix effects in complex samples mdpi.com. For instance, in a study analyzing indoxacarb in medicinal herbs, GC-μECD showed acceptable recovery ranges for some samples (79.7–117.6% at 0.01 mg kg⁻¹ fortification level), but others exceeded acceptable limits, suggesting that for certain matrices, more advanced techniques like LC-MS/MS might be more suitable mdpi.com. Despite this, the GC-μECD remains a valuable tool for screening and quantitative analysis, especially for compounds with electrophoric properties silcotek.com.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the determination of pesticides, particularly for those that are thermally labile, such as carbamates like this compound, which can decompose under the high temperatures of GC injection ports usgs.govresearchgate.net. HPLC offers a non-destructive approach to analyze these compounds researchgate.net.
HPLC with UV Detection Ultraviolet (UV) detection is a common and versatile method used in conjunction with HPLC. A highly sensitive photodiode-array UV detector can measure and record profiles of UV absorbance, providing both fixed-wavelength responses for quantification and full UV spectra for constituent identification usgs.gov. Computerized spectral searches against retention-time-keyed libraries of known spectra enable positive identification of analytes usgs.gov. For carbamates, HPLC with UV detection has been a standard method for their determination in various matrices, including water samples usgs.gov. Typical setups involve a reverse-phase C18 column and a gradient elution program, for example, using acetonitrile and water usgs.gov.
HPLC with Fluorescence Detection Fluorescence detection offers enhanced sensitivity and selectivity compared to UV detection for certain compounds. For carbamate pesticides, including this compound, fluorescence detection often requires a post-column derivatization step usgs.gov. This derivatization converts the non-fluorescent carbamate analytes into fluorescent products, making them detectable by a fluorescence detector usgs.gov. Both UV and fluorescence detection modes can be used in sequence for analyte detection and confirmation, providing a robust analytical approach usgs.gov. The combination of these detection methods helps ensure reliable quantification and identification of carbamate pesticides in complex samples.
Advanced Spectroscopic Methods for Metabolite Identification
Advanced spectroscopic methods play a vital role in the identification and structural elucidation of this compound and its metabolites, providing detailed molecular information that complements chromatographic analyses.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a sample. It is used to identify compounds based on their characteristic absorption spectra and to quantify them based on the Beer-Lambert law. For this compound and its metabolites, UV-Vis can provide information about the presence of chromophores within their molecular structures. While often used as a detector in HPLC systems (as discussed in 7.2.3), standalone UV-Vis spectrophotometry can be employed for preliminary screening or for quantifying purified samples where interfering substances are minimal usgs.gov. The unique UV absorption profile of this compound can serve as a fingerprint for its identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a specific frequency, resulting in a unique infrared spectrum. For this compound and its metabolites, FTIR can confirm the presence of key functional groups such as carbonyls (C=O) from the carbamate linkage, C-O stretches from the dioxolane ring, and aromatic C-H bonds herts.ac.uk. By comparing the FTIR spectrum of an unknown sample to that of a reference standard, structural information can be obtained, aiding in the identification of parent compounds and their transformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are indispensable for the definitive structural elucidation of organic compounds. For this compound and its metabolites, NMR can reveal the number and type of hydrogen and carbon atoms, their connectivity, and their spatial arrangement. This technique is particularly valuable for identifying subtle structural changes that occur during metabolic degradation, such as hydroxylation, dealkylation, or ring cleavage, by observing shifts in chemical signals and coupling patterns uni.lu. High-resolution NMR data can confirm the exact structure of new or unknown metabolites, providing critical insights into the degradation pathways of this compound in environmental or biological systems.
Biosensor Systems for Real-Time Monitoring of Carbamate Pesticides
Biosensor systems offer a promising approach for the rapid, real-time, and on-site monitoring of carbamate pesticides, including this compound. These systems typically integrate a biological recognition element with a transducer to convert a biochemical signal into a measurable electrical or optical response.
A common principle for carbamate pesticide biosensors is based on the inhibition of acetylcholinesterase (AChE) enzyme activity researchgate.net. Carbamates are known to reversibly inhibit AChE, an enzyme crucial for nerve function. In these biosensors, AChE is immobilized onto a transducer surface. When a sample containing a carbamate pesticide like this compound is introduced, it inhibits the enzyme's activity, leading to a decrease in the rate of substrate hydrolysis. This change in enzymatic activity can be detected by various transducer types, such as electrochemical, optical, or calorimetric sensors.
Electrochemical Biosensors: These biosensors often measure changes in current or potential due to the enzymatic reaction. For instance, the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine (B1204863), which can be electrochemically oxidized. The presence of a carbamate inhibitor reduces thiocholine production, leading to a measurable decrease in the electrochemical signal researchgate.net. These systems can achieve low detection limits and offer rapid response times, making them suitable for field applications.
Optical Biosensors: Optical biosensors may utilize changes in absorbance or fluorescence. For example, some assays use chromogenic or fluorogenic substrates whose products change color or fluoresce upon enzymatic hydrolysis. Inhibition by carbamates would lead to a reduced color change or fluorescence, which can be quantitatively measured.
The advantages of biosensor systems include their speed, portability, and potential for real-time monitoring, which are crucial for rapid screening and environmental surveillance of pesticide contamination researchgate.net. While providing a less specific identification than chromatographic or spectroscopic methods, biosensors serve as excellent screening tools for the presence of carbamate pesticides, indicating potential contamination and prompting further detailed analysis if necessary.
Concluding Remarks and Future Research Directions
Synthesis of Current Dioxacarb Research
This compound (PubChem CID: 23421) is an obsolete carbamate (B1207046) insecticide, initially reported in 1968 herts.ac.uk. Its primary mode of action involves inhibiting acetylcholinesterase (AChE), leading to rapid knockdown of pests through contact and stomach action herts.ac.uk. Historically, this compound was employed to control a range of agricultural pests, including potato bugs, leafhoppers, aphids, beetles, cockroaches, and Colorado beetles, across various crops like potatoes and rice, as well as in non-agricultural settings herts.ac.uk.
From a physicochemical perspective, this compound exhibits high water solubility and low volatility, and it is not persistent in soils, suggesting a low likelihood of leaching into groundwater based on these properties herts.ac.uk. While ecotoxicological data remains scarce, available information indicates moderate toxicity to birds and fish herts.ac.uk.
Despite its obsolete status for widespread use, this compound continues to be a subject in analytical research, particularly in the development of advanced detection methods for pesticide residues. For instance, recent studies have explored the use of artificial intelligence and machine learning models, such as Inception V3, for the effective detection of this compound residues on vegetables, demonstrating high classification accuracy researchgate.netbonviewpress.com. Furthermore, research has investigated the in vitro cytotoxic and genotoxic effects of this compound on human peripheral blood lymphocytes and Allium root meristematic cells. A 2014 study found this compound to be cytotoxic, especially at higher concentrations, but it was not identified as genotoxic researchgate.net. The compound is also noted as an acid-sensitive pesticide, meaning it can readily hydrolyze to form potentially toxic metabolites that warrant further study scispace.com.
Emerging Challenges in Carbamate Pesticide Science
The field of carbamate pesticide science faces several significant and evolving challenges, impacting their continued utility and driving research into more sustainable alternatives.
Regulatory Restrictions: A primary challenge stems from increasing regulatory scrutiny and pressure due to concerns regarding human and environmental toxicity futuremarketinsights.com. This has led to restrictions or outright bans on certain carbamates in various countries, particularly those with high toxicity to non-target organisms like birds and aquatic life, such as carbofuran (B1668357) dataintelo.com.
Development of Resistance: A growing concern is the development of resistance in insect populations, particularly in regions where these pesticides have been extensively used futuremarketinsights.comnih.gov. This diminishing effectiveness is often linked to metabolic resistance, where insects develop the ability to detoxify insecticides through the overexpression of specific enzymes nih.gov.
Environmental Impact: Carbamate pesticides pose considerable environmental risks, including contamination of soil and water bodies, harm to non-target organisms, and disruption of delicate ecosystems and biodiversity jpmsonline.comfrontiersin.orgmmsl.cznih.gov. Highly water-soluble carbamates, like methomyl, oxamyl, and aldicarb, are particularly prone to run-off and leaching into groundwater frontiersin.org. Degradation processes such as oxidation and hydrolysis also influence their environmental fate scispace.commmsl.cz. There remains a notable research gap concerning the long-term environmental consequences and societal burden associated with carbamate exposure jpmsonline.com.
Demand for Sustainable Alternatives: There is a growing societal and industrial demand for low-residue crops and more environmentally acceptable, "green agroindustry" practices futuremarketinsights.com. This pressure necessitates the development of safer substitutes and promotes the adoption of Integrated Pest Management (IPM) strategies, which aim to reduce reliance on chemical insecticides jpmsonline.comnih.gov.
Analytical Complexities: The thermal instability of carbamate pesticides presents analytical challenges, as they can degrade quickly in hot gas chromatography (GC) inlets, requiring the use of liquid chromatography (LC) methods for accurate monitoring in environmental samples sepscience.com. Traditional analytical methods can also be time-consuming sepscience.com. Furthermore, detailed research characterizing the genetic, enzymatic, metabolic, and biochemical aspects of carbamate degradation pathways is still limited frontiersin.org.
Promising Avenues for Future this compound-Related Research
Given the challenges and the obsolescence of this compound as a widely used pesticide, future research directions related to this compound, or carbamates in general, are likely to focus on understanding their environmental behavior, developing advanced analytical tools, and exploring sustainable alternatives.
Advanced Formulations and Delivery Systems: While this compound itself is obsolete, the broader carbamate market is shifting towards more efficient and safer products futuremarketinsights.com. This trend suggests that future research could explore advanced formulation technologies, such as controlled-release formulations (CRFs) or nanoformulations, for any re-evaluated or novel carbamate compounds tandfonline.commdpi.combohrium.comresearchgate.net. CRFs aim to optimize the release profile of active ingredients, thereby enhancing efficacy and minimizing environmental impact tandfonline.com.
Bioremediation and Degradation Pathway Engineering: A significant avenue for future research lies in understanding and leveraging microbial degradation pathways for carbamate pesticides. Studies could focus on metabolically engineering specific microbial isolates or constructing "synthetic consortia" to enhance in-situ degradation of carbamates in contaminated environments frontiersin.org. A crucial area of investigation is to establish the putative evolutionary paths and structure-function relationships of carbamate-degrading enzymes, as this knowledge is currently limited frontiersin.org.
Enhanced Detection and Monitoring Technologies: The development of more sophisticated, rapid, and cost-effective techniques for detecting pesticide residues, including this compound, is a promising area. This involves leveraging technologies like artificial intelligence and machine learning to improve the accuracy and efficiency of environmental monitoring and food safety assessments researchgate.netbonviewpress.com. Such advancements would enable better tracking of environmental fate and potential human exposure.
Mechanistic Insights into Toxicity and Resistance: Continued fundamental research into the precise molecular mechanisms by which carbamates exert their effects and how resistance develops in target organisms is vital nih.govuminho.pt. Such insights could inform the design of new pest control agents with novel modes of action or help in developing strategies to circumvent existing resistance mechanisms.
Environmental Fate and Metabolite Studies: Further detailed investigations into the environmental fate of carbamates, particularly the formation and persistence of potentially toxic metabolites resulting from degradation processes like acid hydrolysis (as noted for this compound), are essential scispace.comepa.gov. This includes understanding their behavior in various environmental compartments and their long-term ecological impacts.
Development of Sustainable Pest Management Strategies: The overarching goal in pesticide science is to move towards more sustainable agricultural practices. This will drive research into alternatives to conventional chemical pesticides, including this compound, focusing on integrated pest management (IPM) strategies, biopesticides, and biological control methods that minimize environmental disruption and human health risks futuremarketinsights.comjpmsonline.comnih.govuminho.pt.
Q & A
Q. What are the validated analytical methods for quantifying Dioxacarb in environmental or biological matrices?
- Methodological Answer : Utilize chromatographic techniques (e.g., HPLC or GC-MS) coupled with extraction protocols. For instance, core–shell magnetic nanosorbents like Fe₃O₄@SiO₂ functionalized with trimethyl ethoxysilane (TMS-mNP55 or TMS-mNP100) have demonstrated high efficiency in extracting this compound from complex samples, achieving up to 99% reduction in pesticide concentration post-extraction . Calibration curves using spiked matrices and internal standards (e.g., deuterated analogs) ensure precision. Validate methods via recovery experiments and inter-laboratory comparisons.
Q. How can researchers design experiments to assess this compound’s acute toxicity in non-target organisms?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing. For aquatic organisms (e.g., Daphnia magna), use static or semi-static systems with controlled exposure concentrations (e.g., 0.1–10 mg/L). Monitor mortality, behavioral changes, and biochemical markers (e.g., acetylcholinesterase inhibition) at 24–96-hour intervals. Include negative controls and dose-response modeling (e.g., probit analysis) to calculate LC₅₀ values. Document all parameters (pH, temperature, dissolved oxygen) to ensure reproducibility .
Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity studies?
- Methodological Answer : Optimize synthetic routes (e.g., carbamate group modifications) using reflux conditions and catalysts like triethylamine. Characterize derivatives via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry. Purity assessment via HPLC with UV detection (λ = 254 nm) is critical. For novel compounds, provide full spectroscopic data in supplementary materials to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s environmental persistence across studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., soil pH, organic matter content). Use principal contradiction analysis to isolate dominant factors (e.g., microbial degradation rates vs. photolysis) . Validate hypotheses via controlled microcosm experiments comparing half-lives under standardized conditions. Statistical tools like ANOVA or mixed-effects models can quantify interactions between variables .
Q. What computational strategies are effective for predicting this compound’s metabolic pathways in mammals?
- Methodological Answer : Combine in silico tools (e.g., molecular docking with cytochrome P450 enzymes) and quantitative structure-metabolism relationship (QSMR) models. Validate predictions using in vitro hepatic microsome assays with LC-MS/MS to detect metabolites (e.g., hydroxylated or hydrolyzed products). Cross-reference results with existing databases (e.g., ToxCast) to identify overlooked pathways .
Q. How can researchers optimize this compound degradation in wastewater treatment systems while minimizing toxic byproducts?
- Methodological Answer : Design pilot-scale studies using advanced oxidation processes (AOPs) like UV/H₂O₂ or ozonation. Monitor degradation kinetics via LC-UV and identify intermediates via TOF-MS. Use response surface methodology (RSM) to optimize variables (e.g., oxidant concentration, pH). Toxicity assessments (e.g., Vibrio fischeri bioluminescence inhibition) ensure byproducts are non-hazardous .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to select the best-fitting model. For clustered data (e.g., repeated measures), employ mixed-effects models. Report confidence intervals and effect sizes (e.g., EC₅₀ ± SE) to enhance transparency .
Q. How should researchers document and share negative or inconclusive results from this compound studies?
- Methodological Answer : Publish negative data in supplementary materials or data repositories (e.g., Zenodo) with detailed metadata (e.g., experimental conditions, instrument settings). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Discuss methodological limitations (e.g., detection limits, sampling biases) to guide future studies .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical compliance in this compound research involving animal models?
- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) guidelines. Justify sample sizes via power analysis to minimize animal use. Report anesthesia, euthanasia, and housing conditions (e.g., temperature, light cycles) following ARRIVE 2.0 guidelines. Include ethics approval numbers in publications .
Q. How can researchers enhance the reproducibility of this compound studies in ecotoxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
